molecular formula C6H11N3OS B12770372 5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine CAS No. 89531-98-6

5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine

Cat. No.: B12770372
CAS No.: 89531-98-6
M. Wt: 173.24 g/mol
InChI Key: JKYQIRLQBKYJKB-UHFFFAOYSA-N
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Description

5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-Methylpropoxy Group: The 2-methylpropoxy group can be introduced via nucleophilic substitution reactions. For example, 2-methylpropanol can react with a suitable leaving group on the thiadiazole ring in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The 2-methylpropoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiadiazole ring is known to impart significant biological activity to compounds.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Thiadiazole derivatives have been studied for their anti-inflammatory, analgesic, and anticonvulsant activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylpropoxy)-1,3,4-thiadiazole
  • 5-(2-Methylpropoxy)-1,2,4-thiadiazole
  • 5-(2-Methylpropoxy)-1,3,4-oxadiazole

Uniqueness

5-(2-Methylpropoxy)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the 2-methylpropoxy group and the presence of the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized applications.

Properties

CAS No.

89531-98-6

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

5-(2-methylpropoxy)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H11N3OS/c1-4(2)3-10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8)

InChI Key

JKYQIRLQBKYJKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NN=C(S1)N

Origin of Product

United States

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